5-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl pentanedioate
Overview
Description
5-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl pentanedioate is a chemical compound that belongs to the class of organic compounds known as pyrrolidinones. This compound is characterized by the presence of a pyrrolidinone ring, which is a five-membered lactam. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Scientific Research Applications
5-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl pentanedioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: The compound is employed in biochemical assays and as a cross-linking agent in protein studies.
Industry: The compound is used in the production of specialty chemicals and materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl pentanedioate typically involves the reaction of a pentanedioic acid derivative with a pyrrolidinone derivative. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the ester bond. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process typically includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield. The reaction conditions are optimized to maximize efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
5-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl pentanedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed .
Mechanism of Action
The mechanism of action of 5-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl pentanedioate involves its ability to form covalent bonds with nucleophiles. This property makes it useful as a cross-linking agent in biochemical studies. The compound can interact with amino groups in proteins, leading to the formation of stable amide bonds. This interaction is crucial for its applications in protein modification and drug development .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile
- 2,5-Dioxopyrrolidin-1-yl acrylate
- 2,5-dioxopyrrolidin-1-yl (2,5-dichlorobenzoyl)glycyl-L-leucinate
Uniqueness
5-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl pentanedioate is unique due to its specific ester linkage and the presence of both a pyrrolidinone ring and a pentanedioate moiety. This combination of functional groups provides distinct reactivity and makes it suitable for a wide range of applications in scientific research and industry .
Properties
IUPAC Name |
5-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl pentanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO6/c1-16-9(14)3-2-4-10(15)17-11-7(12)5-6-8(11)13/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVQMVBXFLYTSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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